Ophiobolin G

Description

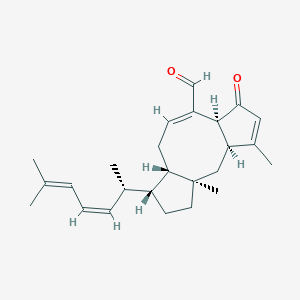

Structure

2D Structure

3D Structure

Properties

CAS No. |

90108-63-7 |

|---|---|

Molecular Formula |

C25H34O2 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(1R,3S,7S,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |

InChI |

InChI=1S/C25H34O2/c1-16(2)7-6-8-17(3)20-11-12-25(5)14-21-18(4)13-23(27)24(21)19(15-26)9-10-22(20)25/h6-9,13,15,17,20-22,24H,10-12,14H2,1-5H3/b8-6-,19-9-/t17-,20+,21+,22-,24+,25+/m0/s1 |

InChI Key |

RKNMPQSLAZUFIT-IGPSIJAESA-N |

Isomeric SMILES |

CC1=CC(=O)[C@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)[C@@H](C)/C=C\C=C(C)C)C |

Canonical SMILES |

CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)C(C)C=CC=C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ophiobolin G-Producing Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a fascinating class of sesterterpenoids, natural products built from five isoprene units, characterized by a distinctive tricyclic 5-8-5 carbon skeleton.[1][2] First isolated in 1958 from the plant pathogenic fungus Ophiobolus miyabeanus, this family of compounds has since expanded to include numerous analogs, designated into subgroups A through W.[1] These fungal metabolites were initially recognized for their potent phytotoxicity but have garnered significant interest in the pharmaceutical realm for their broad spectrum of biological activities, including antimicrobial, nematocidal, and particularly, cytotoxic effects against various cancer cell lines.[1][2]

This technical guide focuses specifically on Ophiobolin G, a member of this extensive family. We will delve into the fungal sources of this compound, its biosynthesis, methods for its production and isolation, and its biological activities, providing a comprehensive resource for researchers in natural product chemistry, mycology, and oncology drug development.

Fungi Producing this compound

This compound is produced by several species of filamentous fungi, predominantly within the genus Aspergillus. Marine and terrestrial isolates have both been identified as producers. The primary fungal sources documented in the literature include:

-

Aspergillus ustus : This species, particularly strains isolated from marine environments such as mangrove rhizospheres, is a known producer of this compound and other related sesterterpenes.[1][3]

-

Aspergillus calidoustus : Strains of this species, isolated from both clinical samples and indoor environments, have been shown to produce this compound and K.[4] The production of ophiobolins by clinical isolates has led to suggestions that these compounds may act as virulence factors.[4]

-

Emericella variecolor : This marine-derived fungus is another documented source of this compound, along with several other analogs like 6-epi-ophiobolin G.[1][5] It is worth noting that Emericella is the teleomorph (sexual reproductive stage) of Aspergillus.

-

Aspergillus flocculosus : A marine-derived strain of this fungus has been reported to produce derivatives of this compound, specifically 14,15-dehydro-ophiobolin G.[6][7]

Biosynthesis of Ophiobolins in Aspergillus

The biosynthesis of the ophiobolin core structure is a complex enzymatic process encoded by a set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the obl cluster.[3][8] The pathway in Aspergillus ustus serves as a well-studied model.[3][9] The process begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps are:

-

Precursor Assembly : A bifunctional prenyltransferase-terpene synthase, OblAAu (also referred to as Au8003), catalyzes the sequential condensation of four molecules of IPP with one molecule of DMAPP to form the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP).[9][10][11]

-

Cyclization : The same enzyme (OblAAu) then mediates the complex cyclization of GFPP to form the foundational 5-8-5 tricyclic skeleton, yielding the initial product, Ophiobolin F.[8][10]

-

Oxidative Modifications : The Ophiobolin F backbone undergoes a series of post-cyclization modifications, primarily oxidations, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, to generate the diverse family of ophiobolins.[8][10] For instance, the P450 monooxygenase OblBAu oxidizes Ophiobolin F to Ophiobolin C.[8][10]

-

Dehydrogenation : An unclustered, flavin-dependent oxidase, OblCAu, has been identified to catalyze the dehydrogenation at the C16-C17 position of Ophiobolin F and Ophiobolin C to produce Ophiobolin K and other related compounds.[8] The specific enzymatic steps leading to the final structure of this compound from these intermediates involve further hydroxylations and rearrangements.

Quantitative Data: Cytotoxicity

This compound and its derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines. The data below is compiled from various studies. It is important to note that experimental conditions can vary between studies, affecting absolute values.

| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| This compound | P388 (Murine Leukemia) | Not Specified | 4.7 | [10] |

| 6-epi-ophiobolin G | HCT-15 (Colon Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [5] |

| 6-epi-ophiobolin G | NUGC-3 (Gastric Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [5] |

| 6-epi-ophiobolin G | NCI-H23 (Lung Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [5] |

| 6-epi-ophiobolin G | ACHN (Renal Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [5] |

| 6-epi-ophiobolin G | PC-3 (Prostate Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [5] |

| 6-epi-ophiobolin G | MDA-MB-231 (Breast Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [5] |

| 14,15-dehydro-ophiobolin G | HCT-15 (Colon Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [6][7] |

| 14,15-dehydro-ophiobolin G | NUGC-3 (Gastric Cancer) | SRB | 0.14 - 2.01 (range for multiple cell lines) | [6][7] |

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition. SRB: Sulforhodamine B assay.

Mechanism of Action

The precise molecular mechanism of this compound is not as extensively studied as that of Ophiobolin A. However, the shared structural features suggest potentially overlapping mechanisms. Ophiobolins are known to be highly reactive molecules, capable of covalent modification of cellular targets.[12][13][14]

One of the most well-documented mechanisms for Ophiobolin A is the induction of a non-apoptotic, paraptosis-like cell death in glioblastoma cells.[14] This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and is mediated by ER stress.[14] Ophiobolin A disrupts cellular thiol proteostasis, leading to an unfolded protein response (UPR) and CHOP-mediated cell death.[14] Another study identified phosphatidylethanolamine (PE), a key membrane phospholipid, as a direct covalent target of Ophiobolin A.[15] The formation of Ophiobolin A-PE adducts leads to membrane destabilization and cytotoxicity.[15]

Furthermore, research on 6-epi-ophiobolin G suggests it may function as a potential estrogen receptor down-regulator, indicating a possible role in treating breast cancer.[10]

Experimental Protocols

Protocol 1: Fungal Culture and Metabolite Production

This is a generalized protocol for the cultivation of Aspergillus species for the production of ophiobolins. Optimization of media and culture parameters is critical for maximizing yield and may be strain-specific.

-

Strain Activation : Inoculate the desired fungal strain (e.g., Aspergillus ustus) from a cryopreserved stock onto a Potato Dextrose Agar (PDA) plate. Incubate at 28°C for 5-7 days until sporulation is observed.

-

Seed Culture : Aseptically transfer a small agar plug (approx. 1 cm²) containing fungal mycelium and spores into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days.

-

Production Culture : Inoculate a 2 L Erlenmeyer flask containing 500 mL of a suitable production medium (e.g., PDB or a specialized fermentation medium) with 25 mL (5% v/v) of the seed culture.

-

Fermentation : Incubate the production culture under static or shaking conditions (e.g., 120 rpm) at 28°C for 14-21 days. The choice of static versus shaking culture can significantly impact the secondary metabolite profile.

-

Harvesting : After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or vacuum filtration. The mycelium and broth should be extracted separately as metabolites may be present in both.

Protocol 2: Extraction and Purification of this compound

This protocol outlines a standard procedure for extracting and purifying ophiobolins from fungal cultures.

-

Broth Extraction : Extract the filtered culture broth three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel. Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude broth extract.

-

Mycelial Extraction : Dry the harvested mycelial mass (e.g., by lyophilization or air drying). Grind the dried mycelium into a fine powder. Macerate the powdered mycelium in methanol (MeOH) or a mixture of dichloromethane/methanol (1:1) overnight. Filter the extract and evaporate the solvent in vacuo to obtain the crude mycelial extract.

-

Initial Fractionation (VLC) : Combine the crude extracts and adsorb them onto a small amount of silica gel. Load the adsorbed material onto a silica gel vacuum liquid chromatography (VLC) column. Elute with a stepwise gradient of solvents, typically starting with n-hexane and gradually increasing polarity with ethyl acetate and then methanol (e.g., Hexane -> Hexane:EtOAc gradients -> EtOAc -> EtOAc:MeOH gradients -> MeOH).

-

Column Chromatography : Subject the bioactive fractions from VLC to further separation using silica gel column chromatography with a finer gradient elution system (e.g., hexane-EtOAc). Monitor fractions by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

-

Final Purification (HPLC) : Pool fractions containing the compound of interest based on TLC analysis. Perform final purification using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, typically a gradient of acetonitrile and water, to yield pure this compound.

-

Structure Verification : Confirm the identity and purity of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC).

Conclusion and Future Perspectives

This compound, a sesterterpenoid produced by several Aspergillus species, represents a valuable natural product with demonstrated cytotoxic potential. Understanding its fungal sources and biosynthetic pathway is crucial for optimizing production, potentially through metabolic engineering or synthetic biology approaches in host organisms. While the precise mechanism of action for this compound requires further elucidation, the pathways uncovered for its close analog, Ophiobolin A, provide a strong foundation for future investigation, highlighting ER stress and covalent modification of membrane lipids as promising areas of study. The detailed protocols and compiled data in this guide serve as a resource for researchers aiming to isolate, characterize, and evaluate this compound and its derivatives as potential scaffolds for the development of novel anticancer therapeutics. Future work should focus on improving production titers, exploring the structure-activity relationships within the this compound family, and definitively identifying its molecular targets in cancer cells.

References

- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. New Ophiobolin Derivatives from the Marine Fungus Aspergillus flocculosus and Their Cytotoxicities against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]

An In-depth Technical Guide to the Biosynthesis of Ophiobolin G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolin G, a member of the sesterterpenoid class of natural products, has garnered significant interest within the scientific community due to its notable biological activities. As with other ophiobolins, it possesses a characteristic 5-8-5 tricyclic ring system. The biosynthesis of this complex molecule is a multi-step enzymatic process originating from simple isoprenoid precursors. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the key enzymatic players and the genetic architecture that governs its production in fungi, primarily of the Aspergillus genus. This document synthesizes current research findings, presenting quantitative data in structured tables, outlining detailed experimental protocols for key methodologies, and providing visual representations of the biosynthetic and experimental workflows.

Introduction to this compound

Ophiobolins are a class of sesterterpenoids characterized by a tricyclic 5-8-5 carbon skeleton.[1] These fungal metabolites are produced by various species, notably from the genera Bipolaris and Aspergillus.[1] First identified as phytotoxins, subsequent research has revealed a broad spectrum of biological activities, including antimicrobial, nematicidal, and cytotoxic effects, making them promising candidates for drug development.[1] this compound, and its stereoisomer 6-epi-ophiobolin G, are specific congeners within this family that continue to be subjects of biosynthetic and pharmacological investigation.[2][3]

The Core Biosynthetic Pathway of Ophiobolins

The biosynthesis of all terpenoids, including sesterterpenoids, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[4][5] These building blocks are typically generated through the mevalonate (MVA) pathway in fungi.[6] The core of ophiobolin biosynthesis involves the sequential condensation of these C5 units to form a linear C25 precursor, which is then cyclized to create the characteristic tricyclic scaffold.

The initial and pivotal step in ophiobolin biosynthesis is the formation of the C25 linear precursor, geranylfarnesyl diphosphate (GFPP), from one molecule of DMAPP and four molecules of IPP.[5][7] This reaction is catalyzed by a prenyltransferase. Subsequently, a terpene synthase mediates a complex cyclization cascade to yield the foundational ophiobolin skeleton, ophiobolin F.[7][8]

In many ophiobolin-producing fungi, these two catalytic activities—prenyltransfer and cyclization—are housed within a single, bifunctional enzyme known as ophiobolin F synthase.[8] This enzyme is a chimerical protein containing both a C-terminal prenyltransferase (PT) domain and an N-terminal terpene synthase (TS) domain.[9]

Following the formation of ophiobolin F, a series of post-modification reactions, primarily oxidations, are catalyzed by enzymes such as cytochrome P450 monooxygenases and FAD-dependent oxidoreductases.[7][8] These modifications lead to the diverse array of ophiobolin analogues observed in nature, including this compound.

From Ophiobolin F to this compound: The Role of Post-Modification Enzymes

The conversion of the initial cyclized product, ophiobolin F, to other ophiobolins involves a series of oxidative modifications. The cytochrome P450 monooxygenase, OblB, has been identified as a key player in this process, responsible for installing oxygen functionalities at the C5 and C21 positions of the ophiobolin scaffold to produce ophiobolin C.[7][8] Another crucial enzyme is an FAD-dependent oxidoreductase, OblC, which has been shown to catalyze the dehydrogenation at the C16 and C17 positions of both ophiobolin F and ophiobolin C.[7][10]

While the direct enzymatic conversion to this compound has not been fully elucidated in a singular pathway, evidence suggests a combination of enzymatic and non-enzymatic steps. For instance, 6-epi-ophiobolin G has been identified as a non-enzymatic transformation product of ophiobolin C.[7] This suggests that the stereochemistry and functional groups of this compound may arise from the inherent reactivity of its biosynthetic precursors under specific physiological conditions.

dot

Caption: Proposed biosynthetic pathway of 6-epi-Ophiobolin G.

Genetic Basis of this compound Biosynthesis

The genes encoding the enzymes for ophiobolin biosynthesis are typically organized in a biosynthetic gene cluster (BGC), often referred to as the "obl" cluster.[7] This clustering facilitates the co-regulation of the genes involved in the pathway. The core genes within this cluster include:

-

oblA : Encoding the bifunctional ophiobolin F synthase.

-

oblB : Encoding a cytochrome P450 monooxygenase.

-

oblC : Encoding an FAD-dependent oxidoreductase. It is noteworthy that in some species, such as Aspergillus ustus, the oblC gene is not located within the main "obl" cluster, suggesting a more complex regulatory network.[10]

-

oblD : Encoding a putative transporter protein, which may be involved in exporting the ophiobolins from the cell to prevent self-toxicity.[7][8]

-

oblR : Encoding a putative transcription factor that likely regulates the expression of the other genes in the cluster.[7]

The presence and composition of the "obl" gene cluster can be used as a marker for identifying potential ophiobolin producers through genome mining approaches.

Quantitative Data on Ophiobolin Production

While extensive quantitative data specifically for this compound is limited in the literature, studies on related ophiobolins provide insights into the productivity of these biosynthetic pathways. The production yields are highly dependent on the fungal strain, culture conditions, and genetic modifications.

| Compound | Producing Organism | Titer | Reference |

| Ophiobolin A | Bipolaris sp. (endophyte of Datura metel) | 235 mg/L | [11] |

| Ophiobolin F | Engineered Saccharomyces cerevisiae | 5.1 g/L | [9] |

| Ophiobolin U | Engineered Saccharomyces cerevisiae | 128.9 mg/L | [9] |

Key Experimental Protocols

The elucidation of the ophiobolin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the methodologies for key experiments.

Gene Inactivation in Aspergillus ustus

Gene knockout studies are fundamental to confirming the function of genes within a biosynthetic cluster. The following protocol outlines the general steps for gene inactivation in A. ustus via homologous recombination.

Experimental Workflow for Gene Inactivation

dot

Caption: Workflow for gene inactivation in Aspergillus ustus.

Methodology:

-

Construction of the Gene Deletion Cassette:

-

Amplify the upstream and downstream flanking regions (typically ~1 kb each) of the target gene from A. ustus genomic DNA using PCR.

-

Amplify a selectable marker cassette (e.g., hygromycin resistance gene, hph).

-

Fuse the three fragments (upstream flank - hph - downstream flank) using fusion PCR.[12]

-

-

Protoplast Preparation:

-

Grow A. ustus in liquid medium.

-

Harvest and wash the mycelia.

-

Digest the fungal cell walls using a mixture of enzymes such as driselase and snailase in an osmotic medium to release protoplasts.[10]

-

-

Protoplast Transformation:

-

Mix the protoplasts with the gene deletion cassette.

-

Induce DNA uptake using a polyethylene glycol (PEG)-calcium chloride solution.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

-

Isolate individual colonies and screen for the correct integration of the deletion cassette by PCR using primers that flank the target gene locus.

-

-

Verification and Analysis:

-

Confirm the gene knockout by Southern blotting or quantitative real-time PCR (qRT-PCR).

-

Analyze the metabolite profile of the knockout mutant by HPLC to observe the absence of the expected downstream product and potentially the accumulation of precursors.

-

Heterologous Expression of Ophiobolin Biosynthetic Enzymes

Heterologous expression in a host organism like Aspergillus oryzae or Saccharomyces cerevisiae is a powerful tool for characterizing the function of individual biosynthetic enzymes.[8][9]

Experimental Workflow for Heterologous Expression

dot

Caption: Workflow for heterologous expression of an ophiobolin biosynthetic enzyme.

Methodology:

-

Vector Construction:

-

Amplify the coding sequence of the gene of interest (e.g., oblB) from the producer strain's cDNA.

-

Clone the gene into a suitable fungal expression vector under the control of a strong, inducible, or constitutive promoter.

-

-

Host Transformation:

-

Transform the expression vector into a suitable heterologous host, such as A. oryzae, using protoplast-mediated transformation.

-

-

Expression and Biotransformation:

-

Culture the recombinant strain under conditions that induce gene expression.

-

If the expressed enzyme acts on an intermediate, the corresponding substrate (e.g., ophiobolin F for OblB) can be fed to the culture.

-

-

Metabolite Analysis:

-

Extract the metabolites from the culture medium and/or mycelia using an organic solvent like ethyl acetate.

-

Analyze the extract by HPLC, LC-MS, and NMR to identify the product of the enzymatic reaction.

-

HPLC Analysis of Ophiobolins

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of ophiobolins.

Methodology:

-

Sample Preparation:

-

Extract fungal cultures (solid or liquid) with a suitable organic solvent (e.g., ethyl acetate or acetone).[10]

-

Evaporate the solvent and redissolve the crude extract in a solvent compatible with the HPLC mobile phase (e.g., methanol).

-

Filter the sample to remove particulate matter.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid) and acetonitrile or methanol is commonly employed.[10]

-

Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds at multiple wavelengths. Ophiobolins typically have a UV absorbance maximum around 234 nm.[7]

-

-

Quantification:

-

Generate a calibration curve using a purified standard of the ophiobolin of interest.

-

Quantify the amount of the ophiobolin in the sample by comparing its peak area to the calibration curve.

-

Conclusion

The biosynthesis of this compound is a fascinating example of the intricate enzymatic machinery that fungi employ to produce complex natural products. The pathway relies on a core bifunctional synthase to create the characteristic ophiobolin skeleton, which is then further decorated by a suite of tailoring enzymes. While the general framework of ophiobolin biosynthesis is well-established, the precise sequence of events leading to this compound, and the potential for non-enzymatic transformations, remain areas for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further unravel the complexities of ophiobolin biosynthesis and to potentially harness these pathways for the biotechnological production of these medicinally promising compounds. The continued application of genetic, biochemical, and analytical techniques will undoubtedly shed more light on the biosynthesis of this compound and other valuable natural products.

References

- 1. The Maimone Synthesis of 6-epi-Ophiobolin N [organic-chemistry.org]

- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-epi-ophiobolin G | C25H34O2 | CID 11326062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. De novo production of bioactive sesterterpenoid ophiobolins in Saccharomyces cerevisiae cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Total Synthesis of (+)-6-epi-ophiobolin A and Progress Toward the Total Synthesis of Ineleganolide [escholarship.org]

- 12. High‐Throughput Gene Replacement in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Ophiobolin G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesterterpenoid natural product, Ophiobolin G. The document details its chemical structure, physicochemical properties, biological activities with a focus on its cytotoxic effects, and relevant experimental methodologies. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a member of the ophiobolin family of sesterterpenoids, characterized by a unique 5-8-5 tricyclic carbon skeleton.[1][2] First isolated from the fungus Aspergillus ustus, it has since been identified in other fungal species, including Emericella variecolor.[3][4]

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₄O₂ | [5] |

| Molecular Weight | 366.54 g/mol | [5] |

| CAS Number | 90108-63-7 | |

| InChI Key | RKNMPQSLAZUFIT-IGPSIJAESA-N | [5] |

| SMILES | CC(=C/C=C--INVALID-LINK--[C@@]1([H])CC[C@]2(C)C[C@]3([H])C(=CC(=O)[C@]3([H])/C(=C\C[C@@]12[H])/C=O)C)C | [5] |

| Appearance | Colorless oil or solid | [6] |

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Its mechanism of action, like other ophiobolins, is believed to involve the induction of cell death pathways, including apoptosis and paraptosis-like cell death, and interference with key cellular signaling cascades.[7][8]

Table 2: Reported Cytotoxicity (IC₅₀) of this compound and Related Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 6-epi-ophiobolin G | HCT-15 (Colon Cancer) | 0.14 - 2.01 | [6][9] |

| 6-epi-ophiobolin G | NUGC-3 (Gastric Cancer) | 0.14 - 2.01 | [6][9] |

| 6-epi-ophiobolin G | NCI-H23 (Lung Cancer) | 0.14 - 2.01 | [6][9] |

| 6-epi-ophiobolin G | ACHN (Renal Cancer) | 0.14 - 2.01 | [6][9] |

| 6-epi-ophiobolin G | PC-3 (Prostate Cancer) | 0.14 - 2.01 | [6][9] |

| 6-epi-ophiobolin G | MDA-MB-231 (Breast Cancer) | 0.14 - 2.01 | [6][9] |

| Ophiobolin O | P388 (Mouse Leukemia) | 24.6 | |

| Ophiobolin K | P388 (Mouse Leukemia) | 13.3 | |

| 6-epi-ophiobolin K | P388 (Mouse Leukemia) | 24.9 |

Signaling Pathways

The cytotoxic effects of ophiobolins are attributed to their interaction with multiple cellular signaling pathways. While specific studies on this compound are limited, research on closely related analogs like Ophiobolin A and O provides significant insights into its probable mechanisms of action.

Ophiobolin A has been shown to induce paraptosis-like cell death in glioblastoma cells, a process characterized by the swelling of the endoplasmic reticulum (ER) and mitochondria, independent of caspase activation.[6][10] This is often linked to the induction of ER stress and the unfolded protein response (UPR).[11][12] Furthermore, Ophiobolin A can trigger the mitochondrial pathway of apoptosis in human melanoma cells.[13]

Ophiobolin O has been demonstrated to induce G1 phase cell cycle arrest in MCF-7 breast cancer cells by targeting the AKT/GSK3β/cyclin D1 signaling pathway.[14][15] This pathway is crucial for cell proliferation, and its disruption leads to the inhibition of cancer cell growth.

Below is a proposed signaling pathway for Ophiobolin-induced cell cycle arrest based on studies of Ophiobolin O.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchhub.com [researchhub.com]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ophiobolin O Isolated from Aspergillus ustus Induces G1 Arrest of MCF-7 Cells through Interaction with AKT/GSK3β/Cyclin D1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ophiobolin O isolated from Aspergillus ustus induces G1 arrest of MCF-7 cells through interaction with AKT/GSK3β/cyclin D1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Ophiobolin G: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Ophiobolin G is a member of the ophiobolin family, a class of sesterterpenoids produced by various fungi, notably from the genera Aspergillus and Bipolaris.[1] These natural products are characterized by a unique 5-8-5 tricyclic carbon skeleton and exhibit a wide range of biological activities, including phytotoxic, antimicrobial, and potent cytotoxic effects against various cancer cell lines.[1][2] This guide provides an in-depth technical overview of the multifaceted mechanism of action of this compound and its analogs, with a focus on its potential as an anticancer agent.

Core Mechanisms of Action

The cytotoxic effects of ophiobolins, including this compound, are attributed to their interaction with multiple cellular targets and the perturbation of several key signaling pathways. The primary mechanisms of action are detailed below.

1. Calmodulin Inhibition

One of the earliest and most well-characterized mechanisms of action for the ophiobolin family, particularly Ophiobolin A, is the inhibition of calmodulin (CaM).[3][4] Calmodulin is a ubiquitous, calcium-binding protein that regulates a vast number of cellular processes. Ophiobolins have been shown to interact directly with calmodulin, leading to an irreversible, time-dependent inhibition of its activity.[3][4] This interaction is enhanced in the presence of Ca2+.[3][4]

The inhibition of calmodulin by ophiobolins is believed to involve the covalent modification of lysine residues on the protein.[5][6] Specifically, studies on Ophiobolin A have identified lysines 75, 77, and 148 as binding sites, with lysine 75 being the primary inhibitory site.[5][6] The inactivation of calmodulin disrupts numerous downstream signaling pathways that are critical for cell proliferation, survival, and migration, contributing significantly to the cytotoxic effects of ophiobolins.

2. Induction of Apoptosis and Cell Cycle Arrest

Ophiobolins, including the related compound Ophiobolin O, have been demonstrated to induce apoptosis and cause cell cycle arrest in cancer cells.[7] For instance, Ophiobolin O induces G1 phase arrest in human breast cancer MCF-7 cells by targeting the AKT/GSK3β/Cyclin D1 signaling pathway.[7][8] It has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in triggering apoptosis.[7] The activation of JNK, a member of the MAPK family, by Ophiobolin O leads to the phosphorylation of Bcl-2, a key regulator of apoptosis.[7]

3. Induction of Paraptosis-Like Cell Death

In addition to apoptosis, ophiobolins can induce a non-apoptotic form of programmed cell death known as paraptosis.[9][10][11] This is particularly relevant in the context of apoptosis-resistant cancers, such as glioblastoma multiforme (GBM).[11][12] Paraptosis is characterized by extensive cytoplasmic vacuolization originating from the swelling and fusion of the endoplasmic reticulum (ER) and mitochondria, without the typical morphological features of apoptosis like DNA fragmentation and caspase activation.[9][12][13] Ophiobolin A has been shown to induce paraptosis-like cell death in human glioblastoma cells.[10][12][13]

4. Endoplasmic Reticulum (ER) Stress and Disruption of Thiol Proteostasis

A key mechanism underlying ophiobolin-induced paraptosis is the induction of severe endoplasmic reticulum (ER) stress.[12] Ophiobolin A has been shown to cause dilation of the ER in glioma cells, leading to the activation of the unfolded protein response (UPR) and CHOP-mediated cell death.[12] This ER stress is not dependent on the generation of reactive oxygen species (ROS) but is effectively blocked by thiol antioxidants.[12] This suggests that Ophiobolin A disrupts thiol proteostasis by covalently modifying free thiol groups on intracellular proteins, leading to ER stress and subsequent cell death.[12]

5. Covalent Modification of Phosphatidylethanolamine (PE)

Recent studies have unveiled a unique mechanism of action for Ophiobolin A involving the covalent modification of the membrane lipid phosphatidylethanolamine (PE).[14] Through a loss-of-function genetic screen, it was discovered that inactivation of de novo PE synthesis confers resistance to Ophiobolin A.[14] Ophiobolin A reacts with the ethanolamine headgroup of PE to form pyrrole-containing adducts, which leads to the destabilization of the lipid bilayer and ultimately, cell death.[14]

Quantitative Data on Biological Activity

The cytotoxic and growth inhibitory activities of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values are summarized in the tables below.

| Compound | Cell Line | GI50 (µM)[15] |

| 14,15-dehydro-6-epi-ophiobolin G | HCT-15 | 0.29 |

| NUGC-3 | 0.28 | |

| NCI-H23 | 0.28 | |

| ACHN | 0.32 | |

| PC-3 | 0.30 | |

| MDA-MB-231 | 0.31 | |

| 14,15-dehydro-ophiobolin G | HCT-15 | 0.17 |

| NUGC-3 | 0.14 | |

| NCI-H23 | 0.16 | |

| ACHN | 0.18 | |

| PC-3 | 0.17 | |

| MDA-MB-231 | 0.18 |

| Compound | Cell Line | IC50 (µM)[16][17] |

| 6-epi-ophiobolin A | A549 | 4.5 |

| MCF-7 | 2.09 | |

| HeLa | 2.71 | |

| HepG2 | 2.24 | |

| SGC-7901 | 2.56 | |

| Ophiobolin C | MCF-7 | 4.88 |

| MDA-MB-231 | 2.26 | |

| MCF-7/ADR | 2.71 | |

| Ophiobolin K | MCF-7 | 3.64 |

| MDA-MB-231 | 1.52 | |

| MCF-7/ADR | 0.77 | |

| 6-epi-ophiobolin K | MCF-7 | 3.92 |

| MDA-MB-231 | 1.76 | |

| MCF-7/ADR | 1.09 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.[18]

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treat cells with the compound of interest, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT, anti-Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Protein-SH Groups

-

Cell Treatment and Lysis: Treat cells with the compound, wash with PBS, and lyse by sonication in a buffer without detergents.

-

Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA).

-

Protein Solubilization: Centrifuge the samples, and solubilize the pelleted proteins with 0.1 M NaOH, followed by neutralization with 0.5 M Tris-HCl.

-

Dibromobimane Labeling: Mix a small amount of the prepared protein (e.g., 5 µg) with 40 µM dibromobimane and incubate for 40 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence of dibromobimane-bound protein-SH groups using a fluorescence multiplate reader at an excitation/emission of 393/477 nm.

-

Normalization: Normalize the fluorescence by the total protein amount.[12]

Visualizations

References

- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Initial kinetics of the inactivation of calmodulin by the fungal toxin ophiobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the binding and inhibition sites in the calmodulin molecule for ophiobolin A by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ophiobolin O Isolated from Aspergillus ustus Induces G1 Arrest of MCF-7 Cells through Interaction with AKT/GSK3β/Cyclin D1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 10. researchgate.net [researchgate.net]

- 11. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]

- 15. researchgate.net [researchgate.net]

- 16. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Ophiobolin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin G is a member of the ophiobolin family, a class of sesterterpenoids produced by various fungal species, particularly from the genera Aspergillus and Bipolaris.[1] These natural products are characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] Initially recognized for their potent phytotoxic effects, ophiobolins, including this compound, have since been demonstrated to possess a broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its cytotoxic, phytotoxic, antifungal, and calmodulin-inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Cytotoxic Activities

This compound and its analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][3] The primary mechanism of this cytotoxicity is attributed to the induction of a non-apoptotic form of programmed cell death known as paraptosis, which is initiated by endoplasmic reticulum (ER) stress.[1][4]

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its closely related analog, 6-epi-ophiobolin A.

| Compound | Cell Line | Assay Type | Activity Metric | Value (µM) | Reference |

| This compound | P388 (Mouse leukemia) | Cytotoxicity | IC50 | 24.6 | [2] |

| 6-epi-ophiobolin A | HCT-8 (Human colon adenocarcinoma) | Cytotoxicity | IC50 | 2.09 | [5] |

| 6-epi-ophiobolin A | Bel-7402 (Human liver cancer) | Cytotoxicity | IC50 | 2.71 | [5] |

| 6-epi-ophiobolin A | BGC-823 (Human gastric cancer) | Cytotoxicity | IC50 | 2.55 | [5] |

| 6-epi-ophiobolin A | A549 (Human lung adenocarcinoma) | Cytotoxicity | IC50 | 4.5 | [5] |

| 6-epi-ophiobolin A | A2780 (Human ovarian adenocarcinoma) | Cytotoxicity | IC50 | 2.33 | [5] |

Signaling Pathways in Cytotoxicity

Endoplasmic Reticulum Stress and Paraptosis:

Ophiobolin A, a closely related analog of this compound, has been shown to induce paraptosis-like cell death in glioma cells by triggering ER stress.[1][6] This process involves the covalent modification of sulfhydryl groups on proteins, leading to protein misfolding and accumulation in the ER.[1][6] The subsequent unfolded protein response (UPR) is characterized by the upregulation of key stress sensor proteins and transcription factors.

PI3K/Akt/mTOR and Ras/Raf/MEK/ERK Signaling:

The broader family of ophiobolins has been implicated in the modulation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways, which are critical regulators of cell growth, proliferation, and survival.[7] While the direct effects of this compound on these pathways are still under investigation, it is plausible that its cytotoxic activity is, at least in part, mediated through their modulation.

Experimental Protocols

Cytotoxicity Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

-

Phytotoxic Activities

This compound exhibits phytotoxic effects on various plant species. This activity is often assessed by observing lesion formation on plant tissues.

Experimental Protocols

Leaf-Puncture Assay:

This method is used to evaluate the phytotoxicity of a compound on detached leaves.

-

Materials:

-

Healthy, detached leaves of a target plant species (e.g., green foxtail)

-

This compound solutions at various concentrations (dissolved in a suitable solvent like methanol or acetone)

-

Micropipette

-

Sterile needle

-

Moist filter paper

-

Petri dishes

-

-

Procedure:

-

Gently puncture the surface of the detached leaves with a sterile needle.

-

Apply a small droplet (e.g., 10 µL) of the this compound solution directly onto the punctured site.[5]

-

Use a solvent-only solution as a negative control.

-

Place the treated leaves in a Petri dish containing moist filter paper to maintain humidity.

-

Incubate the Petri dishes under controlled light and temperature conditions.

-

Observe and measure the diameter of the necrotic lesions that develop around the puncture site after 24-72 hours.[5]

-

Antifungal Activities

This compound has been reported to possess antifungal properties against various fungal pathogens.

Quantitative Antifungal Data

Quantitative data for the antifungal activity of this compound is often presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Further research is needed to compile a comprehensive table of MIC values for this compound against a wide range of fungal species.

Experimental Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing:

This method is a standardized technique used to determine the MIC of an antifungal agent.

-

Materials:

-

96-well microtiter plates

-

Fungal inoculum, adjusted to a standardized concentration

-

RPMI-1640 medium (or other suitable broth)

-

This compound stock solution

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare serial twofold dilutions of this compound in the microtiter plate wells using the broth medium.

-

Add a standardized fungal inoculum to each well.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the absorbance with a microplate reader. The MIC is the lowest concentration that shows no visible growth.[8]

-

Calmodulin Inhibition

Calmodulin (CaM) is a calcium-binding messenger protein involved in numerous cellular signaling pathways. Ophiobolin A has been identified as a potent and irreversible inhibitor of calmodulin.[9][10] It is believed that other ophiobolins, including this compound, may share this activity. The inhibition of calmodulin is thought to contribute to the phytotoxic and cytotoxic effects of these compounds.

Experimental Protocols

Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activation of phosphodiesterase by calmodulin.

-

Materials:

-

Calmodulin

-

Calmodulin-deficient phosphodiesterase (PDE)

-

cAMP (substrate for PDE)

-

5'-Nucleotidase

-

Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)

-

This compound solutions

-

Inorganic phosphate detection reagent (e.g., malachite green)

-

Spectrophotometer

-

-

Procedure:

-

Pre-incubate calmodulin with various concentrations of this compound in the assay buffer.[11]

-

Initiate the reaction by adding PDE and cAMP.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Stop the reaction and add 5'-nucleotidase to convert the AMP produced into adenosine and inorganic phosphate.

-

Quantify the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green).

-

The degree of inhibition is determined by comparing the PDE activity in the presence of this compound to the activity in its absence. The concentration of this compound that causes 50% inhibition (IC50) can then be calculated.

-

Conclusion

This compound is a multifaceted natural product with a range of significant biological activities. Its potent cytotoxic effects, mediated through the induction of ER stress and paraptosis, make it a compound of interest for anticancer drug development. Furthermore, its phytotoxic, antifungal, and calmodulin-inhibitory properties highlight its potential for applications in agriculture and as a tool for studying cellular signaling processes. The detailed experimental protocols and summaries of quantitative data provided in this guide are intended to facilitate further research into the promising therapeutic and scientific applications of this compound. Further investigation is warranted to fully elucidate the specific molecular targets and mechanisms of action of this compound in various biological systems.

References

- 1. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the Binding and Inhibition Sites in the Calmodulin Molecule for Ophiobolin A by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Phytotoxicity of Ophiobolin G: An In-depth Technical Guide

A comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of Ophiobolin G's phytotoxic properties. This guide addresses the limited specific data on this compound by contextualizing it within the broader phytotoxicity of the ophiobolin family.

Executive Summary

This compound, a member of the sesterterpenoid class of natural products, is a secondary metabolite produced by various fungi, notably from the genera Aspergillus and Emericella. While the phytotoxic effects of the ophiobolin family, particularly Ophiobolin A, are well-documented, specific research into the phytotoxicity of this compound is notably scarce. This guide synthesizes the available information on this compound, including its sources and known biological activities, and provides a detailed examination of the phytotoxicity of the broader ophiobolin family to infer potential mechanisms and properties of this compound. The structure-activity relationships within the ophiobolin class suggest that the functional groups at key carbon positions are critical for their biological effects. This guide also details common experimental protocols for assessing ophiobolin phytotoxicity and visualizes the proposed signaling pathways. Further dedicated research is crucial to fully elucidate the specific phytotoxic profile of this compound.

Introduction to this compound

Ophiobolins are a class of sesterterpenoids characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] These fungal metabolites have garnered significant interest due to their wide range of biological activities, including phytotoxic, antimicrobial, and antitumor properties.[1][2] this compound and its stereoisomer, 6-epi-ophiobolin G, are produced by fungi such as Aspergillus ustus and Emericella variecolor. While research has focused on the cytotoxic effects of some ophiobolins against cancer cell lines, their primary ecological role is often associated with plant pathogenesis.[2][3]

Quantitative Phytotoxicity Data

| Ophiobolin Derivative | Target Plant Species | Observed Effect | Concentration | Reference |

| 3-anhydro-ophiobolin A | Green foxtail (Setaria viridis) | Lesion diameter: 2-3 mm | 0.5 mg/mL | [4] |

| 3-anhydro-ophiobolin A | Green foxtail (Setaria viridis) | Lesion diameter: 1-2 mm | 0.1 mg/mL | [4] |

| 6-epi-ophiobolin A | Green foxtail (Setaria viridis) | Lesion diameter: 1-2 mm | 1 mg/mL | [4] |

| Ophiobolin I | Green foxtail (Setaria viridis) | Sporadic needle-like spots | 1 mg/mL | [4] |

| Ophiobolin A | Tobacco (Nicotiana tabacum L. cv. Bright Yellow 2) | Cell death | ≥10 µM | [5] |

| Ophiobolin A | Tobacco (Nicotiana tabacum L. cv. Bright Yellow 2) | Inhibition of cell proliferation | 5 µM | [5] |

Structure-Activity Relationship in Ophiobolins

The phytotoxicity of ophiobolins is closely linked to their chemical structure. Studies on various analogs have indicated that the presence and configuration of specific functional groups are critical for their biological activity. Key structural features influencing phytotoxicity include:

-

Hydroxy group at C-3: The presence of a hydroxyl group at this position is often associated with increased phytotoxicity.[6]

-

Stereochemistry at C-6: The spatial arrangement of substituents at the C-6 position can significantly impact biological activity.[6]

-

Aldehyde group at C-7: This functional group is considered important for the phytotoxic effects of several ophiobolins.[6]

While the specific structure-activity relationship for this compound has not been detailed, its structural similarity to other more studied ophiobolins suggests that these principles would likely apply.

Experimental Protocols for Phytotoxicity Assessment

The following are detailed methodologies commonly employed in the study of ophiobolin phytotoxicity, which would be applicable for future investigations into this compound.

Leaf Puncture Assay

This method is frequently used to assess the direct phytotoxic effect of a compound on leaf tissue.

-

Plant Material: Healthy, fully expanded leaves are detached from the target plant species (e.g., green foxtail, Setaria viridis).[4]

-

Preparation: Leaves are washed and placed in a petri dish lined with moist filter paper to maintain humidity.[4]

-

Treatment: A small puncture is made on the leaf surface with a sterile needle. A droplet of the test solution (ophiobolin dissolved in a suitable solvent, often with a surfactant like Tween-80) at a specific concentration is applied to the puncture site.[4]

-

Incubation: The treated leaves are incubated under controlled conditions (e.g., 25°C, 12h light/12h dark cycle).

-

Assessment: The diameter of the resulting necrotic lesion is measured at specified time points (e.g., 24, 48, 72 hours) to quantify the phytotoxic effect.[4]

Seed Germination and Seedling Growth Assay

This bioassay evaluates the impact of the compound on early plant development.

-

Preparation: Seeds of the target species are surface-sterilized.

-

Treatment: Seeds are placed in petri dishes on filter paper moistened with different concentrations of the test compound. A control group receives only the solvent.

-

Incubation: The petri dishes are incubated in a growth chamber with controlled temperature and light conditions.

-

Assessment: After a set period (e.g., 7 days), germination percentage, root length, and shoot length are measured and compared to the control.

Proposed Mechanisms and Signaling Pathways

The precise signaling pathways affected by this compound in plants have not been elucidated. However, research on other ophiobolins, particularly Ophiobolin A, points to several potential mechanisms of action.

Calmodulin Inhibition

One of the most well-documented effects of Ophiobolin A is its ability to bind to and inhibit calmodulin, a key calcium-binding protein involved in a multitude of cellular signaling pathways.[7] By disrupting calcium/calmodulin-mediated signaling, ophiobolins can interfere with various physiological processes, including growth, development, and stress responses.

References

- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The incredible story of ophiobolin A and sphaeropsidin A: two fungal terpenes from wilt-inducing phytotoxins to promising anticancer compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

The Antimicrobial Potential of Ophiobolin G: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiobolin G, a member of the sesterterpenoid class of natural products, has emerged as a compound of interest in the search for novel antimicrobial agents.[1][2] Sesterterpenoids are a diverse group of C25 isoprenoid compounds known for a wide range of biological activities, including cytotoxic and antimicrobial functions.[2] This technical guide provides a comprehensive overview of the antimicrobial effects of this compound, with a focus on its spectrum of activity, mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Ophiobolins are characterized by a unique 5-8-5 fused tricyclic ring system and are primarily produced by various fungal species.[2] While initially studied for their phytotoxic properties, research has expanded to explore their potential as therapeutic agents. This document synthesizes the current understanding of this compound's antimicrobial properties to inform and guide future research and development efforts in this area.

Antimicrobial Spectrum and Efficacy

Quantitative data from in vitro studies have demonstrated the antimicrobial activity of this compound and its analogs against a range of bacterial pathogens. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Antibacterial Activity

Studies have shown that 6-epi-ophiobolin G, a stereoisomer of this compound, exhibits moderate to strong activity, particularly against Gram-positive bacteria. The MIC values for 6-epi-ophiobolin G against several Gram-positive pathogens are summarized in the table below.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Streptococcus agalactiae | 3.125 - 6.25 | [3] |

| Gram-positive pathogen 1 | 6.25 | [3] |

| Gram-positive pathogen 2 | 12.5 | [3] |

| Gram-positive pathogen 3 | 12.5 | [3] |

| Gram-positive pathogen 4 | 25 | [3] |

| Gram-positive pathogen 5 | 25 | [3] |

Table 1: Minimum Inhibitory Concentrations of 6-epi-ophiobolin G against Gram-Positive Bacteria.

Anti-biofilm Activity

In addition to inhibiting planktonic growth, 6-epi-ophiobolin G has demonstrated a significant inhibitory effect on the formation of biofilms by Streptococcus agalactiae. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The ability of this compound to disrupt biofilm formation at sub-MIC concentrations highlights its potential as a novel therapeutic agent for biofilm-associated infections.

| Bacterial Strain | Biofilm Inhibition (MIC) (µg/mL) | Reference |

| Streptococcus agalactiae | 3.125 | [3] |

Table 2: Biofilm Inhibitory Concentration of 6-epi-ophiobolin G against Streptococcus agalactiae.

Mechanism of Action

The precise antimicrobial mechanism of action for this compound in bacteria is an active area of investigation. However, based on the known biological activities of the broader ophiobolin class, a primary hypothesis centers on the disruption of calcium signaling pathways through the inhibition of calmodulin and calmodulin-like proteins.

Inhibition of Calmodulin and Calcium Signaling

In eukaryotic cells, ophiobolins are known to be potent inhibitors of calmodulin, a key calcium-binding protein that regulates a multitude of cellular processes.[4][5] This inhibition is often irreversible and occurs through covalent modification of the calmodulin protein.[5]

While bacteria do not possess true calmodulin, they do have calmodulin-like proteins and utilize calcium signaling for various physiological processes, including virulence and stress responses.[6][7] It is hypothesized that this compound may exert its antimicrobial effect by targeting these bacterial calcium-binding proteins, thereby disrupting essential signaling pathways. The diagram below illustrates this proposed mechanism.

References

- 1. static.igem.org [static.igem.org]

- 2. Optimization of Streptococcus agalactiae Biofilm Culture in a Continuous Flow System for Photoinactivation Studies [mdpi.com]

- 3. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unveiling the Anticancer Potential of Ophiobolin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin G, a member of the sesterterpenoid class of natural products, has emerged as a compound of interest in the field of oncology. As part of the larger ophiobolin family, which includes the more extensively studied Ophiobolin A, this compound exhibits cytotoxic properties against cancer cells, warranting a closer examination of its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activities, including available quantitative data, detailed experimental methodologies, and insights into its molecular mechanisms of action.

Quantitative Assessment of Cytotoxicity

The in vitro anticancer activity of this compound and its closely related analog, 6-epi-ophiobolin G, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | P388 | Mouse Leukemia | 24.6[1][2] |

| 6-epi-ophiobolin A | HCT-8 | Human Colon Adenocarcinoma | 2.09 - 2.71 |

| Bel-7402 | Human Liver Cancer | 2.09 - 2.71 | |

| BGC-823 | Human Gastric Cancer | 2.09 - 2.71 | |

| A2780 | Human Ovarian Adenocarcinoma | 2.09 - 2.71 | |

| A549 | Human Lung Adenocarcinoma | 4.5 |

Experimental Protocols

The determination of the cytotoxic effects of this compound and its analogs typically involves the following experimental procedures.

Cell Culture and Maintenance

Cancer cell lines, such as the P388 murine leukemia line, are cultured in appropriate growth media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

Standard colorimetric assays are employed to assess cell viability and determine IC50 values.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or its analogs for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

SRB (Sulphorhodamine B) Assay:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

-

Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Dye Solubilization: The bound dye is solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).

-

IC50 Calculation: The IC50 value is determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

While the precise signaling pathways modulated by this compound are still under investigation, studies on its close analog, 6-epi-ophiobolin G (also referred to as MHO7), have provided significant insights, particularly in the context of breast cancer.

Estrogen Receptor Alpha (ERα) Down-regulation by 6-epi-ophiobolin G

In estrogen receptor-positive (ER+) breast cancer cells, 6-epi-ophiobolin G acts as a novel down-regulator of ERα.[3] This mechanism involves a multi-pronged attack on ERα expression and function:

-

Inhibition of ESR1 mRNA Synthesis: 6-epi-ophiobolin G has been shown to inhibit the de novo synthesis of the messenger RNA (mRNA) that codes for the ERα protein (ESR1).[3]

-

Promotion of ERα Degradation: The compound enhances the degradation of the ERα protein through the ubiquitin-proteasome system.[3]

This dual action leads to a significant reduction in the cellular levels of ERα, a key driver of proliferation in ER+ breast cancers. The proposed signaling pathway is depicted below.

Potential Mechanisms Inherited from the Ophiobolin Family

Given the structural similarity to other ophiobolins, particularly Ophiobolin A, it is plausible that this compound shares some common mechanisms of action. These may include:

-

Induction of Paraptosis-like Cell Death: Ophiobolin A has been observed to induce a non-apoptotic form of programmed cell death characterized by extensive cytoplasmic vacuolization.

-

Induction of Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and processing in the ER is another hallmark of Ophiobolin A's activity.

-

Interaction with Phosphatidylethanolamine (PE): Ophiobolin A can covalently modify this key membrane phospholipid, leading to membrane destabilization and cell death.

-

Calmodulin Inhibition: The inhibition of this calcium-binding protein is a known activity of Ophiobolin A.

Further research is required to definitively attribute these mechanisms to this compound.

Experimental Workflow for Mechanism of Action Studies

To elucidate the specific signaling pathways affected by this compound, a systematic experimental workflow can be employed.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with demonstrated anticancer activity. The available data, particularly the mechanism of action elucidated for 6-epi-ophiobolin G in breast cancer, provides a strong rationale for further investigation. Future research should focus on:

-

Expanding the panel of cancer cell lines tested to determine the broader spectrum of this compound's activity.

-

Conducting detailed mechanistic studies to identify the specific signaling pathways modulated by this compound in different cancer contexts.

-

Performing in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

-

Exploring the synthesis of novel this compound analogs to improve potency and selectivity.

The continued exploration of this compound and its derivatives holds the potential to uncover new therapeutic strategies for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesterterpene MHO7 suppresses breast cancer cells as a novel estrogen receptor degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

Fungal Sources of Ophiobolin G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal sources of Ophiobolin G, a sesterterpenoid with significant biological activities. The document details the primary fungal producers, quantitative data on production, experimental protocols for isolation and cultivation, and the biosynthetic pathways involved in its formation.

Fungal Producers of this compound

This compound is a secondary metabolite produced by several species of filamentous fungi, predominantly within the genus Aspergillus. Research has identified the following species as key producers:

-

Aspergillus ustus : This species is a well-documented source of a variety of ophiobolins, including this compound. Marine-derived strains of A. ustus have been a particular focus of study.

-

Aspergillus calidoustus : Strains of this species, including those isolated from indoor environments, have been shown to produce this compound, often in conjunction with Ophiobolin K.[1]

-

Aspergillus flocculosus : Marine-derived strains of this fungus have been identified as producers of this compound derivatives.[2]

-

Emericella variecolor (reclassified as Aspergillus stellatus ): This species is another known producer of a range of ophiobolins, including this compound.[3]

Quantitative Production of this compound and Related Compounds

Direct comparative data on the production yields of this compound across different fungal species is limited in the existing literature. However, data on related ophiobolins and specific strains provide valuable insights into the production potential.

| Fungal Species | Compound | Yield | Culture Conditions | Reference |

| Aspergillus ustus (genetically modified) | Ophiobolin C | 200 mg/L | Not specified | [4][5][6] |

| Aspergillus flocculosus | 14,15-dehydro-6-epi-ophiobolin G | 2.2 mg | From 22g crude extract of solid rice medium culture | [7] |

| Aspergillus flocculosus | 14,15-dehydro-ophiobolin G | 3.1 mg | From 22g crude extract of solid rice medium culture | [7] |

| Bipolaris sp. | Ophiobolin A | 235 mg/L | Liquid culture, 21 days | [8] |

Experimental Protocols

The following sections outline generalized methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the compound. These protocols are compiled from various sources and should be optimized for specific fungal strains and laboratory conditions.

Fungal Cultivation

A common method for cultivating Aspergillus species for the production of secondary metabolites is through solid-state fermentation on a rice medium.

Materials:

-

Rice

-

Sea salt (for marine-derived strains)

-

Distilled water

-

Erlenmeyer flasks (1 L)

-

Autoclave

-

Fungal strain of interest (e.g., Aspergillus ustus)

Procedure:

-

Prepare the solid medium by adding rice (e.g., 200 g), sea salt (e.g., 2.5 g for marine strains), and distilled water (e.g., 200 mL) to each 1 L Erlenmeyer flask.

-

Autoclave the flasks to sterilize the medium.

-

Inoculate the cooled, sterile medium with the fungal strain.

-

Incubate the flasks at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 21-30 days) until fungal growth and metabolite production are optimal.

Extraction and Purification of this compound

Materials:

-

Ethyl acetate

-

Acetone

-

Methanol

-

Hexane

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

At the end of the incubation period, the fungal culture is harvested.

-

The entire culture (mycelia and solid medium) is extracted with an organic solvent, typically ethyl acetate or a mixture of acetone and ethyl acetate.

-

The organic extract is collected and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is then subjected to preliminary fractionation using techniques such as solvent partitioning (e.g., between 90% aqueous methanol and petroleum ether) to separate compounds based on polarity.

-

-

Chromatographic Purification:

-

The fraction containing the ophiobolins is further purified using column chromatography on silica gel.

-

A gradient elution system with solvents of increasing polarity (e.g., hexane to ethyl acetate) is used to separate the compounds.

-

Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

-

Final purification is typically achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a methanol/water or acetonitrile/water gradient).

-

Biosynthesis of Ophiobolins